Ethyl 2-(5-bromonicotinamido)acetate
Description
Ethyl 2-(5-bromonicotinamido)acetate is a nicotinamide-derived compound featuring a bromine atom at the 5-position of the pyridine ring and an ethyl ester-linked acetamide group. Its molecular formula is tentatively C₁₀H₁₁BrN₂O₃ (based on analogs in ).
Properties
Molecular Formula |
C10H11BrN2O3 |
|---|---|
Molecular Weight |
287.11 g/mol |
IUPAC Name |
ethyl 2-[(5-bromopyridine-3-carbonyl)amino]acetate |
InChI |
InChI=1S/C10H11BrN2O3/c1-2-16-9(14)6-13-10(15)7-3-8(11)5-12-4-7/h3-5H,2,6H2,1H3,(H,13,15) |
InChI Key |
RWFBKRMICKRKEL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC(=CN=C1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below compares key structural and physicochemical properties of Ethyl 2-(5-bromonicotinamido)acetate with related compounds:

Key Observations :
- Core Heterocycle : The nicotinamide core in the target compound distinguishes it from imidazole (D) and pyrimidine () analogs. Pyridine derivatives often exhibit distinct electronic properties, influencing binding affinity in biological systems.
- Substituent Effects : The 5-bromo group in the target compound contrasts with the 4-bromophenyl group in D. Bromine at the para-position (as in 2D) may enhance π-π stacking in aromatic interactions, while the pyridine-based bromine in the target compound could modulate electron-withdrawing effects .
- Functional Groups: The acetamide-ethyl ester linkage in the target compound offers both hydrogen-bond donor (amide NH) and acceptor (ester CO) sites, unlike the simpler ethyl ester in . This may improve solubility in polar solvents compared to purely lipophilic analogs .
Yield and Purity Challenges :
- The target compound’s amide bond may require careful optimization to avoid racemization or hydrolysis.
- Brominated intermediates (e.g., ) often necessitate inert conditions to prevent debromination .
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